5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Beschreibung

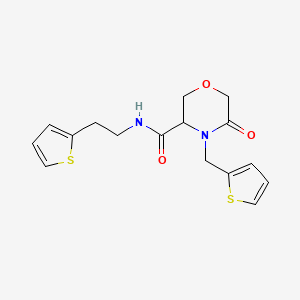

This compound features a morpholine ring substituted with two thiophen-2-yl groups: one as a methyl substituent at position 4 and another via a 2-(thiophen-2-yl)ethyl carboxamide at position 3 (Figure 1).

Eigenschaften

IUPAC Name |

5-oxo-N-(2-thiophen-2-ylethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c19-15-11-21-10-14(18(15)9-13-4-2-8-23-13)16(20)17-6-5-12-3-1-7-22-12/h1-4,7-8,14H,5-6,9-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEWFSGDJXHLRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-oxo-N-(2-(thiophen-2-yl)ethyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide (CAS Number: 1421444-13-4) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its molecular interactions based on recent research findings.

The molecular formula of the compound is , with a molecular weight of 350.5 g/mol. The structure includes a morpholine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃S₂ |

| Molecular Weight | 350.5 g/mol |

| CAS Number | 1421444-13-4 |

Antioxidant Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, in a comparative study involving various thiophene derivatives, it was found that compounds with amino groups showed enhanced radical scavenging activity. The antioxidant capacity was evaluated using the ABTS method, where certain derivatives exhibited up to 62% inhibition compared to ascorbic acid, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .

Antibacterial Activity

The antibacterial activity of this compound has been assessed against both Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated notable efficacy against:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

The activity was measured as an inhibition percentage compared to standard antibiotics like ampicillin. The results indicated that the compound had a higher activity index against Gram-positive bacteria, with inhibition rates reaching up to 86.9% against specific strains .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. The docking results indicated strong binding affinities with several proteins involved in bacterial resistance mechanisms. The highest binding scores were observed with enzymes relevant to bacterial cell wall synthesis, suggesting that this compound could serve as a lead in developing new antibacterial agents .

Case Studies and Research Findings

- Antioxidant and Antibacterial Evaluation : A study evaluating multiple thiophene derivatives found that those containing amino groups exhibited superior antioxidant and antibacterial activities compared to their hydroxyl or methyl counterparts. This suggests that structural modifications significantly influence biological efficacy .

- Molecular Interaction Analysis : Using computational tools, researchers identified key interactions between the morpholine derivative and target proteins, which may explain its enhanced biological activity. These interactions are crucial for understanding how modifications to the chemical structure can improve therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Morpholine ring : Enhances solubility and metabolic stability compared to simpler heterocycles.

- Dual thiophen-2-yl groups : Likely improve target binding through hydrophobic and aromatic interactions.

- Carboxamide linkage : Facilitates hydrogen bonding with biological receptors.

Comparison with Similar Compounds

The following table summarizes critical differences between the target compound and its structural analogs:

Structural and Functional Differences

- Core Heterocycle: Morpholine (target compound) vs. oxazole () or triazole (): The morpholine ring offers superior solubility and conformational stability, whereas oxazole and triazole cores may prioritize rigid planar structures for DNA intercalation or enzyme binding .

Substituent Effects :

- Biological Activity: Antimicrobial activity correlates with thiophen and carboxamide presence (e.g., reports MIC values <10 µM for similar compounds) .

Q & A

Q. Characterization methods :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, coupling constants in ¹H NMR differentiate equatorial/axial morpholine substituents .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and absolute configuration, as demonstrated in similar morpholine derivatives .

Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) during structural elucidation be resolved?

Answer:

Discrepancies arise from dynamic conformational changes or overlapping signals. Methodological approaches include:

- 2D NMR techniques : HSQC and HMBC correlations map carbon-hydrogen connectivity, distinguishing between regioisomers .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, which are compared to experimental data to validate assignments .

- Variable-temperature NMR : Detects conformational equilibria by observing signal coalescence at elevated temperatures .

Basic: What biological targets or mechanisms are hypothesized for this compound based on structural analogs?

Answer:

Similar morpholine-thiophene hybrids exhibit:

- Enzyme inhibition : Blocking proteases (e.g., matrix metalloproteinases) or kinases via morpholine oxygen interactions with catalytic sites .

- Antimicrobial activity : Thiophene moieties disrupt bacterial membrane integrity, as seen in derivatives with MIC values <10 µg/mL .

- Anticancer potential : Induction of apoptosis via caspase-3 activation, observed in analogues tested on MCF-7 and HeLa cell lines .

Advanced: What strategies improve synthetic yield and purity in large-scale preparations?

Answer:

Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for morpholine cyclization .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thiophene alkylation steps .

- Purification techniques : Gradient column chromatography (silica gel, hexane/EtOAc) resolves diastereomers, while recrystallization from ethanol removes byproducts .

Basic: Which analytical techniques are critical for assessing compound stability under experimental conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products using C18 columns and UV detection (λ = 254 nm) .

- Thermogravimetric Analysis (TGA) : Determines thermal stability up to 300°C, ensuring suitability for high-temperature reactions .

- Circular Dichroism (CD) : Tracks conformational changes in solution, critical for biological activity studies .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Answer:

SAR studies involve:

- Analog synthesis : Modifying thiophene substituents (e.g., replacing ethyl with propyl) or morpholine oxidation states.

- Biological assays : Testing analogs against enzyme panels (e.g., kinase inhibition assays) or cell lines to correlate substituent effects with activity .

- Molecular docking : Predicts binding modes to targets like COX-2 or EGFR, guiding rational design .

Basic: What are the solubility and formulation challenges for this compound in in vivo studies?

Answer:

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation .

- Formulation stability : Lyophilization with trehalose preserves integrity in storage, validated via HPLC and dynamic light scattering .

Advanced: How can metabolic pathways of this compound be elucidated to inform toxicity profiles?

Answer:

- In vitro metabolism : Incubation with liver microsomes identifies Phase I metabolites (oxidation, demethylation) via LC-MS/MS .

- Isotope labeling : ¹⁴C-labeled compound tracks metabolic fate in rodent models, coupled with autoradiography .

- CYP450 inhibition assays : Determines drug-drug interaction risks using recombinant enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.